Tulobuterol hydrochloride
Overview
Description
Tulobuterol hydrochloride is a long-acting beta2-adrenergic receptor agonist used primarily as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). It is marketed in Japan as a transdermal patch under the name Hokunalin tape . This compound is known for its ability to provide sustained bronchodilation, making it a valuable therapeutic agent in respiratory medicine .
Mechanism of Action
Target of Action
Tulobuterol hydrochloride primarily targets the beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial muscle tone. When activated, it leads to the relaxation of bronchial smooth muscle, thereby opening up the airways and improving airflow .
Mode of Action
As a long-acting beta2-adrenergic receptor agonist , this compound binds to the beta-2 adrenergic receptors on the bronchial smooth muscle cells. This interaction triggers a cascade of biochemical events, leading to the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels results in the relaxation of bronchial smooth muscle .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP pathway . The increase in cAMP levels, as a result of this compound’s action, activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in cell function. In the case of bronchial smooth muscle cells, this results in muscle relaxation and bronchodilation .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed after inhalation, with a peak serum concentration (Tmax) of 0.8-1.5 hours . The maximum serum concentration (Cmax) and the area under the curve (AUC), which represent the overall exposure to the drug, increase linearly with dose . When administered transdermally, this compound is well absorbed, with an absorption lag-time of about 4 hours and a Tmax of about 9-12 hours . The mean percentage of drug absorbed during the application of a patch for 24 hours is 82-90% after a single dose and 82-85% during repeated dosing .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of bronchial smooth muscle, leading to bronchodilation . This results in improved airflow, making it easier for individuals with conditions like asthma and chronic obstructive pulmonary disease (COPD) to breathe .
Biochemical Analysis
Biochemical Properties
Tulobuterol hydrochloride interacts with the beta-2 adrenergic receptor . As a selective β2-adrenoceptor agonist, it plays a role in biochemical reactions by binding to these receptors and activating them . This interaction leads to a cascade of biochemical reactions that result in bronchodilation .
Cellular Effects
This compound affects various types of cells, particularly those in the respiratory system. It influences cell function by binding to the beta-2 adrenergic receptors on the surface of these cells . This binding triggers a signaling pathway that leads to relaxation of the smooth muscle cells in the airways, resulting in bronchodilation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the beta-2 adrenergic receptors . This binding activates the receptor, leading to an increase in cyclic AMP levels within the cell . The increase in cyclic AMP activates protein kinase A, which then phosphorylates and inhibits myosin light-chain kinase, leading to relaxation of the airway smooth muscle cells .
Temporal Effects in Laboratory Settings
It has been observed that the bronchodilatory effects of this compound are long-lasting .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It is known that the therapeutic efficacy of Tulobuterol can be decreased when used in combination with certain other drugs .
Metabolic Pathways
As a beta-2 adrenergic receptor agonist, it is likely to be involved in the adrenergic signaling pathway .
Transport and Distribution
Given its role as a beta-2 adrenergic receptor agonist, it is likely to be distributed in tissues that express these receptors .
Subcellular Localization
As it is a receptor agonist, it is likely to be found in the cell membrane where the beta-2 adrenergic receptors are located .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tulobuterol hydrochloride typically involves the following steps:
Oxidation: The oxidation of 2’-chloroacetophenone with selenium dioxide to produce o-chlorophenylglyoxal.
Condensation: The condensation of o-chlorophenylglyoxal with tert-butylamine to form an imine.
Reduction: The reduction of the imine with sodium borohydride to yield tulobuterol.
Industrial Production Methods
A novel synthesis route for this compound involves the key steps of bromination, sodium borohydride reduction, and amination. This method is cost-effective and suitable for industrial-scale production, achieving high purity (99.96%) and a 53% overall yield without the need for chromatographic purification .
Chemical Reactions Analysis
Types of Reactions
Tulobuterol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of 2’-chloroacetophenone to o-chlorophenylglyoxal.
Reduction: Reduction of the imine intermediate to form tulobuterol.
Substitution: Bromination of 2-chloroacetophenone as part of the synthesis process.
Common Reagents and Conditions
Oxidation: Selenium dioxide is used as the oxidizing agent.
Reduction: Sodium borohydride is employed for the reduction step.
Substitution: Bromination is carried out using bromine or other brominating agents.
Major Products
The major product formed from these reactions is this compound, which is used in various pharmaceutical formulations .
Scientific Research Applications
Tulobuterol hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Salbutamol: Another beta2-adrenergic receptor agonist used as a bronchodilator.
Formoterol: A long-acting beta2-adrenergic receptor agonist with similar applications.
Salmeterol: Another long-acting beta2-adrenergic receptor agonist used in asthma and COPD management.
Uniqueness
Tulobuterol hydrochloride is unique due to its transdermal delivery system, which provides sustained release and steady plasma concentrations over 24 hours . This feature enhances patient compliance and reduces the risk of adverse effects compared to other beta2-adrenergic receptor agonists .
Properties
IUPAC Name |
2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLNRVYIRDVHLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41570-61-0 (Parent) | |
Record name | Tulobuterol hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045805 | |
Record name | Tulobuterol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56776-01-3, 41570-61-0 | |
Record name | Tulobuterol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56776-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tulobuterol hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tulobuterol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758643 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tulobuterol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tulobuterol Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TULOBUTEROL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNC12181T0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.